CID 23268914
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Overview
Description
2-(Dimethylsilyl)propanenitrile is an organosilicon compound that features a nitrile group (-CN) and a dimethylsilyl group (-Si(CH₃)₂)
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P₄O₁₀).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods
Industrial production methods for 2-(Dimethylsilyl)propanenitrile typically involve large-scale synthesis using the aforementioned routes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Nitriles undergo hydrolysis in the presence of dilute acid or alkali to form carboxylic acids.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.
Substitution: Potassium cyanide (KCN) in ethanol.
Major Products Formed
Reduction: Primary amines.
Hydrolysis: Carboxylic acids.
Substitution: Various substituted nitriles.
Scientific Research Applications
2-(Dimethylsilyl)propanenitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Utilized in the production of silicon-containing polymers and as a precursor for silyl-protected nitrogen-containing compounds.
Catalysis: Involved in catalytic hydrosilylation and hydroborylation reactions.
Mechanism of Action
The mechanism of action for 2-(Dimethylsilyl)propanenitrile in various reactions typically involves the nucleophilic attack on the carbon-nitrogen triple bond (C≡N). For example, in reduction reactions, the hydride nucleophile attacks the electrophilic carbon in the nitrile to form an imine anion, which is then further reduced to a primary amine .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile: A simple nitrile without the dimethylsilyl group.
2-Hydroxy-2-methylpropanenitrile: A hydroxynitrile with both a hydroxy (-OH) and a cyanide (-CN) functional group.
Uniqueness
2-(Dimethylsilyl)propanenitrile is unique due to the presence of the dimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other nitriles. This makes it particularly valuable in the synthesis of silicon-containing compounds and in catalytic applications .
Properties
InChI |
InChI=1S/C5H10NSi/c1-5(4-6)7(2)3/h5H,1-3H3 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONCMZVEXGPAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)[Si](C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40794279 |
Source
|
Record name | 2-(Dimethylsilyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40794279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64757-01-3 |
Source
|
Record name | 2-(Dimethylsilyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40794279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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